
4-(4-Cyclopropylphenyl)butyric acid
Descripción general
Descripción
4-(4-Cyclopropylphenyl)butyric acid, also known as CPPB, is a synthetic compound that is widely used in scientific research. It belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and is known for its anti-inflammatory and analgesic properties. CPPB is a potent and selective inhibitor of the prostaglandin E2 receptor subtype EP4, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes.
Mecanismo De Acción
The EP4 receptor is a G protein-coupled receptor that is widely expressed in various tissues and plays a key role in mediating the effects of prostaglandin E2 (PGE2). 4-(4-Cyclopropylphenyl)butyric acid is a selective antagonist of the EP4 receptor and inhibits its activation by PGE2. By blocking the EP4 receptor, 4-(4-Cyclopropylphenyl)butyric acid reduces the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
4-(4-Cyclopropylphenyl)butyric acid has been shown to have a range of biochemical and physiological effects in various animal models. It reduces the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in macrophages and microglia, thereby reducing inflammation. 4-(4-Cyclopropylphenyl)butyric acid also reduces the production of matrix metalloproteinases (MMPs), which are enzymes that degrade extracellular matrix proteins and contribute to tissue damage in inflammatory diseases. In addition, 4-(4-Cyclopropylphenyl)butyric acid has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-Cyclopropylphenyl)butyric acid is a valuable tool for studying the role of the EP4 receptor in various biological processes. Its selectivity and potency make it a useful antagonist for investigating the effects of EP4 receptor activation in vitro and in vivo. However, like all pharmacological agents, 4-(4-Cyclopropylphenyl)butyric acid has some limitations. Its effects may vary depending on the experimental conditions and the animal model used. In addition, 4-(4-Cyclopropylphenyl)butyric acid may have off-target effects on other receptors or enzymes, which could complicate the interpretation of the results.
Direcciones Futuras
There are several future directions for research on 4-(4-Cyclopropylphenyl)butyric acid and the EP4 receptor. One area of interest is the role of the EP4 receptor in cancer. 4-(4-Cyclopropylphenyl)butyric acid has been shown to inhibit the growth and metastasis of various types of cancer cells in vitro and in vivo, suggesting that it may have potential as an anticancer agent. Another area of interest is the role of the EP4 receptor in bone metabolism. EP4 receptor activation has been shown to promote bone resorption, and 4-(4-Cyclopropylphenyl)butyric acid may have potential as a treatment for osteoporosis. Finally, the neuroprotective effects of 4-(4-Cyclopropylphenyl)butyric acid suggest that it may have potential as a treatment for neurodegenerative diseases. Further research is needed to explore these and other potential applications of 4-(4-Cyclopropylphenyl)butyric acid and the EP4 receptor.
Aplicaciones Científicas De Investigación
4-(4-Cyclopropylphenyl)butyric acid has been extensively used in scientific research to investigate the role of the EP4 receptor in various biological processes. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in animal models of inflammation, pain, and neurodegeneration. 4-(4-Cyclopropylphenyl)butyric acid has also been used to study the role of the EP4 receptor in bone metabolism, cardiovascular function, and cancer.
Propiedades
IUPAC Name |
4-(4-cyclopropylphenyl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c14-13(15)3-1-2-10-4-6-11(7-5-10)12-8-9-12/h4-7,12H,1-3,8-9H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXAUCKLWWHEYMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Cyclopropylphenyl)butanoic acid | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-Hydroxy-3-(piperidin-1-ylmethyl)phenyl]ethan-1-one hydrochloride](/img/structure/B3388093.png)

![[3-(Hydroxymethyl)-5-iodophenyl]methanol](/img/structure/B3388104.png)

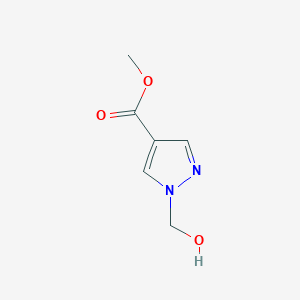
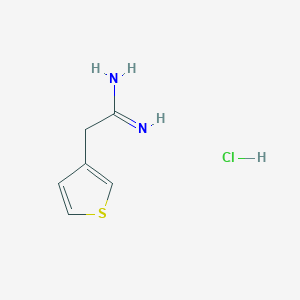
![3-[(4-methyl-1-piperazinyl)sulfonyl]Benzoic acid hydrochloride](/img/structure/B3388147.png)
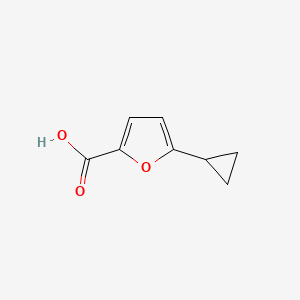
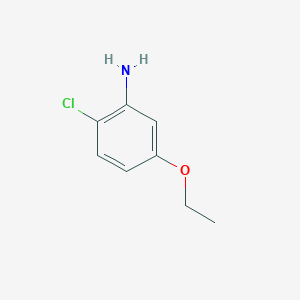

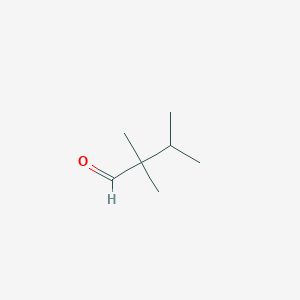

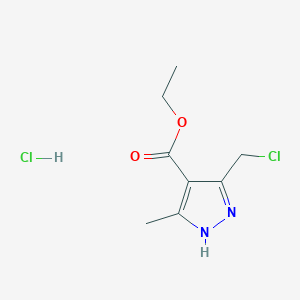
![N-[3-(N'-hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide](/img/structure/B3388182.png)